

An In-depth Technical Guide to 2,2'-Diamino-4,4'-bithiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2'-Diamino-4,4'-bithiazole**

Cat. No.: **B1206011**

[Get Quote](#)

CAS Number: 58139-59-6

Intended Audience: This document is for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential biological applications of **2,2'-Diamino-4,4'-bithiazole**.

Executive Summary

2,2'-Diamino-4,4'-bithiazole is a heterocyclic compound featuring a bithiazole core scaffold. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. While the specific biological activities of **2,2'-Diamino-4,4'-bithiazole** itself are not extensively documented in publicly available literature, its derivatives have shown promise as inhibitors of key cellular signaling pathways, including those mediated by protein kinases. This guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and an exploration of the potential biological activities of this compound, drawing insights from the study of its close analogs.

Physicochemical Properties

A summary of the key physicochemical properties of **2,2'-Diamino-4,4'-bithiazole** is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

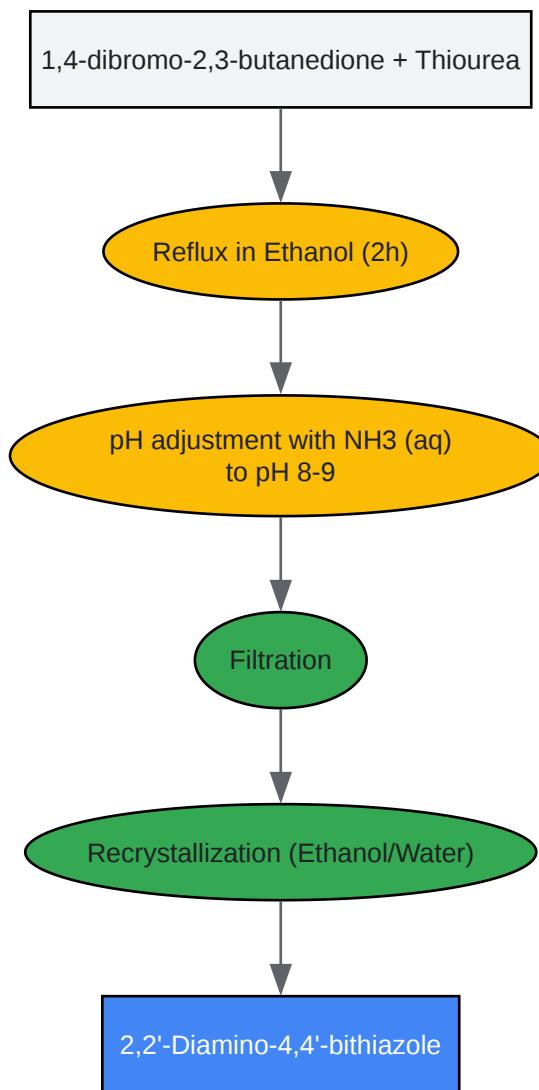
Property	Value	Reference(s)
CAS Number	58139-59-6	[1] [2]
Molecular Formula	C ₆ H ₆ N ₄ S ₂	[1] [2]
Molecular Weight	198.27 g/mol	[1] [2]
Appearance	White to light yellow or light orange powder/crystal	[1]
Melting Point	237-240 °C (decomposition)	[1]
Boiling Point (Predicted)	499.8 ± 20.0 °C	[1]
Density (Predicted)	1.590 ± 0.06 g/cm ³	[1]
pKa (Predicted)	2.84 ± 0.10	[1]
Storage Conditions	2-8°C, protect from light, store under nitrogen	[1]

Synthesis and Purification

The synthesis of **2,2'-Diamino-4,4'-bithiazole** can be achieved through the reaction of 1,4-dibromo-2,3-butanedione with thiourea. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 2,2'-Diamino-4,4'-bithiazole

Materials:


- 1,4-dibromo-2,3-butanedione
- Thiourea
- Absolute Ethanol
- Concentrated Aqueous Ammonia

Procedure:

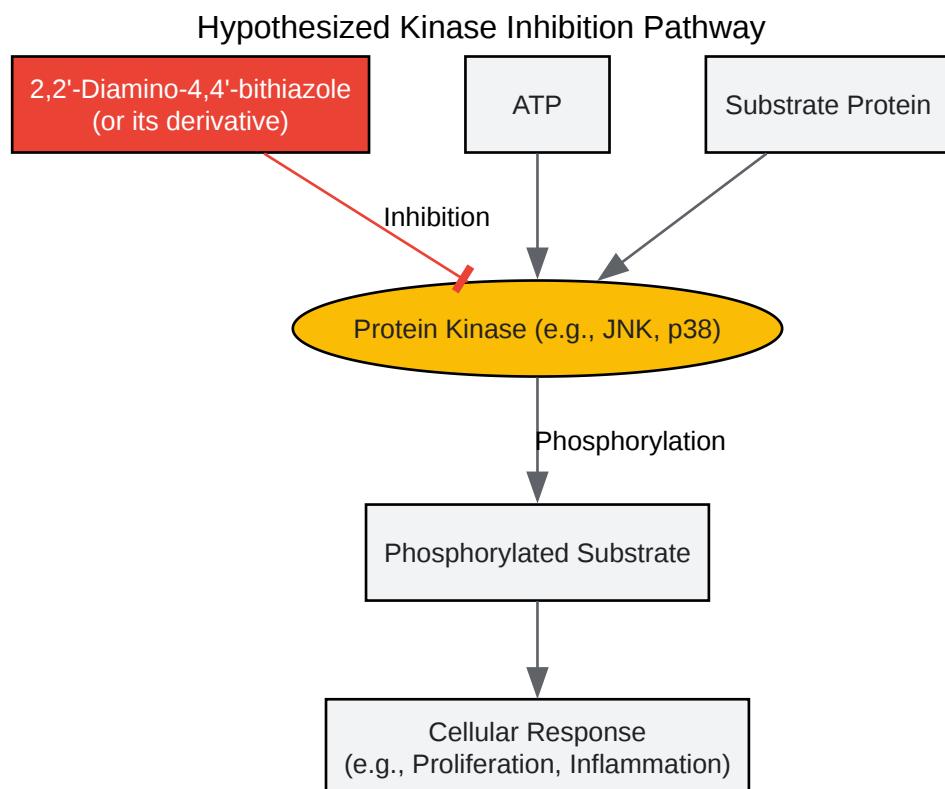
- To a round-bottom flask equipped with a reflux condenser, add 1,4-dibromo-2,3-butanedione and a twofold molar excess of thiourea.
- Add absolute ethanol to the flask to serve as the solvent.
- Heat the reaction mixture to reflux with constant stirring for a minimum of 2 hours.
- After the reflux period, allow the mixture to cool and then pour it into hot water.
- Adjust the pH of the aqueous mixture to 8-9 by the dropwise addition of concentrated aqueous ammonia. This will induce the precipitation of the crude product.
- Collect the precipitate by filtration and wash with water.
- Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
- Dry the purified product under vacuum to yield **2,2'-Diamino-4,4'-bithiazole**.

Synthesis Workflow Diagram

Synthesis Workflow of 2,2'-Diamino-4,4'-bithiazole

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **2,2'-Diamino-4,4'-bithiazole**.


Biological Activity and Potential Mechanisms of Action

Direct studies on the biological activity of **2,2'-Diamino-4,4'-bithiazole** are limited. However, the bithiazole scaffold is a key component of several biologically active molecules, and derivatives of **2,2'-Diamino-4,4'-bithiazole** have been investigated as potential therapeutic agents.

Kinase Inhibition

Derivatives of **2,2'-diamino-4,4'-bithiazole** have been identified as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation. For instance, certain substituted bithiazole-2,2'-diamines have shown inhibitory activity against c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs).

The proposed mechanism for this inhibition is competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

[Click to download full resolution via product page](#)

Caption: A diagram showing the potential mechanism of kinase inhibition by **2,2'-Diamino-4,4'-bithiazole** derivatives.

Anticancer and Antimicrobial Potential

The 2-aminothiazole moiety, a component of the title compound, is a well-known pharmacophore in drugs with anticancer and antimicrobial properties. While specific data for **2,2'-Diamino-4,4'-bithiazole** is not readily available, it is plausible that this compound and its derivatives could exhibit similar activities. The mechanism of action for related compounds often involves the inhibition of essential enzymes in pathogens or the induction of apoptosis in cancer cells.

Representative Experimental Protocols

The following are representative protocols for assessing the potential biological activities of **2,2'-Diamino-4,4'-bithiazole**, based on the activities observed for its derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of **2,2'-Diamino-4,4'-bithiazole** against a specific protein kinase.

Materials:

- Purified recombinant protein kinase
- Kinase-specific peptide substrate
- **2,2'-Diamino-4,4'-bithiazole** (dissolved in a suitable solvent, e.g., DMSO)
- ATP (radiolabeled or for use with a detection antibody)
- Kinase reaction buffer
- 96-well plates
- Detection reagents (e.g., phosphospecific antibody, scintillation fluid)

Procedure:

- Prepare serial dilutions of **2,2'-Diamino-4,4'-bithiazole** in the kinase reaction buffer.
- In a 96-well plate, add the protein kinase and its specific peptide substrate to each well.
- Add the diluted compound or vehicle control (e.g., DMSO) to the respective wells and incubate for a predetermined time at room temperature.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at 30°C for a specified duration.
- Terminate the reaction by adding a stop solution.
- Quantify the extent of substrate phosphorylation using an appropriate detection method (e.g., ELISA with a phosphospecific antibody, or measurement of incorporated radioactivity).
- Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of **2,2'-Diamino-4,4'-bithiazole** on cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **2,2'-Diamino-4,4'-bithiazole**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates

- Plate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **2,2'-Diamino-4,4'-bithiazole** in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle control.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

2,2'-Diamino-4,4'-bithiazole represents a valuable chemical scaffold with potential applications in drug discovery and materials science. While further research is needed to fully elucidate the biological activities of the core molecule, the promising activities of its derivatives, particularly as kinase inhibitors, warrant further investigation. The synthesis protocol and representative biological assays provided in this guide offer a foundation for researchers to explore the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2'-Diamino-4,4'-bithiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206011#2-2-diamino-4-4-bithiazole-cas-number-58139-59-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com